![molecular formula C18H19F2NO2S B4257381 (3S*,4R*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4257381.png)
(3S*,4R*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol
Overview
Description
(3S*,4R*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a piperidine derivative with a thienyl group attached to it, and it has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
(3S*,4R*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol has been found to exhibit various therapeutic applications in scientific research. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has been found to exhibit anxiolytic properties, suggesting its potential use in the treatment of anxiety disorders.
Mechanism of Action
The mechanism of action of (3S*,4R*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol is not fully understood. However, it has been suggested that it acts by modulating the activity of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This modulation of neurotransmitter activity is thought to be responsible for the compound's analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects
(3S*,4R*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain and spinal cord. Additionally, it has been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10, in the brain and spinal cord. These effects suggest that the compound may be useful in the treatment of chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of (3S*,4R*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol is its potent analgesic and anti-inflammatory properties. This makes it a useful compound for studying the mechanisms of chronic pain and inflammation. Additionally, its anxiolytic properties make it a useful compound for studying the mechanisms of anxiety disorders. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (3S*,4R*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of chronic pain, inflammation, and anxiety disorders. Additionally, future studies could focus on the compound's mechanism of action, including its effects on neurotransmitter activity and cytokine levels. Finally, future studies could investigate the potential toxicity of this compound and its effects on various organ systems.
properties
IUPAC Name |
(2,3-difluoro-4-methylphenyl)-[(3S,4R)-3-hydroxy-4-(3-methylthiophen-2-yl)piperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2S/c1-10-3-4-13(16(20)15(10)19)18(23)21-7-5-12(14(22)9-21)17-11(2)6-8-24-17/h3-4,6,8,12,14,22H,5,7,9H2,1-2H3/t12-,14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKFATVBKVATHJ-TZMCWYRMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)N2CCC(C(C2)O)C3=C(C=CS3)C)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)C(=O)N2CC[C@H]([C@@H](C2)O)C3=C(C=CS3)C)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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